2-Chloro-1,3-difluoro-5-nitrobenzene
Overview
Description
2-Chloro-1,3-difluoro-5-nitrobenzene is an organic compound with the molecular formula C6H2ClF2NO2. It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, and nitro groups. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3-difluoro-5-nitrobenzene typically involves the nitration of 2-Chloro-1,3-difluorobenzene. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves large-scale nitration reactors and continuous monitoring of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,3-difluoro-5-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in a suitable solvent.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 2-Chloro-1,3-difluoro-5-aminobenzene.
Oxidation: Formation of various oxidized products depending on the reaction conditions.
Scientific Research Applications
2-Chloro-1,3-difluoro-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1,3-difluoro-5-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their function .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1,3-difluoro-4-nitrobenzene
- 2,4-Difluoronitrobenzene
- 1,2-Dichloro-5-fluoro-3-nitrobenzene
Uniqueness
2-Chloro-1,3-difluoro-5-nitrobenzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of both chlorine and fluorine atoms, along with the nitro group, makes it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
2-chloro-1,3-difluoro-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO2/c7-6-4(8)1-3(10(11)12)2-5(6)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJLYOSFSRRDLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571269 | |
Record name | 2-Chloro-1,3-difluoro-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40571269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3828-41-9 | |
Record name | 2-Chloro-1,3-difluoro-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40571269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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